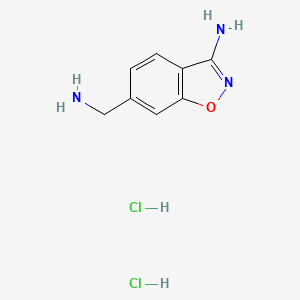

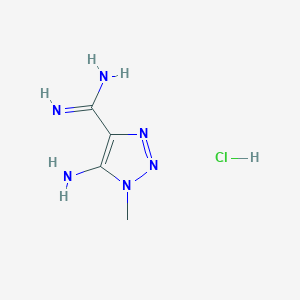

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a compound that belongs to the class of 1,2,3-triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazoles involves a transition-metal-free strategy using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . The late-stage derivatization and gram-scale synthesis reveal the promising utility of this methodology .Molecular Structure Analysis

The molecular structure of 5-amino-1,2,3-triazoles is characterized by a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of unpaired electrons on the nitrogen atom enhances its biological spectrum .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-amino-1,2,3-triazoles include a nucleophilic addition/cyclization process . Control experiments and DFT calculations clarify the reaction mechanism and rationalize the kinetic and thermodynamic selectivity observed in the transformation .Mechanism of Action

Target of Action

Related compounds such as 1,2,4-triazoles have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Mode of Action

It’s worth noting that triazole derivatives have been known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds due to the presence of the triazole ring .

Biochemical Pathways

Related compounds have been shown to inhibit α-amylase and α-glucosidase, which are key enzymes in the breakdown of carbohydrates .

Result of Action

Related compounds have been shown to have a variety of effects, such as causing chlorosis and disorganizing chloroplast membranes .

Advantages and Limitations for Lab Experiments

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays. Additionally, this compound has shown promising results in various studies, making it a potentially useful tool for researchers. However, the toxicity and pharmacokinetics of this compound need to be further studied, and its use in vivo may be limited due to its potential toxicity.

Future Directions

There are several future directions for 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride research. Firstly, the mechanism of action of this compound needs to be further studied to better understand its potential applications. Additionally, the toxicity and pharmacokinetics of this compound need to be further studied to determine its safety for use in vivo. Finally, this compound could be further optimized for maximum efficacy and specificity, potentially leading to the development of new antitumor and antimicrobial agents.

Conclusion

In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It has been synthesized using various methods, and has shown promising results in various studies. However, the toxicity and pharmacokinetics of this compound need to be further studied, and its use in vivo may be limited due to its potential toxicity. Overall, this compound has the potential to be a useful tool for researchers in various fields.

Synthesis Methods

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride has been synthesized using various methods, including the reaction of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid with guanidine hydrochloride in the presence of a coupling agent. Another method involves the reaction of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxylic acid with cyanamide in the presence of a base. These methods have been optimized for maximum yield and purity.

Scientific Research Applications

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride has been shown to have potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an antitumor agent, as well as its ability to inhibit certain enzymes involved in cancer cell growth. Additionally, this compound has been shown to have antimicrobial properties and has been studied for its potential as an antibiotic.

Biochemical Analysis

Cellular Effects

Triazole compounds have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazole compounds are known to interact with various enzymes and cofactors .

Properties

IUPAC Name |

5-amino-1-methyltriazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6.ClH/c1-10-4(7)2(3(5)6)8-9-10;/h7H2,1H3,(H3,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEXJXDQSAIHSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=N)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)

![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)

![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)